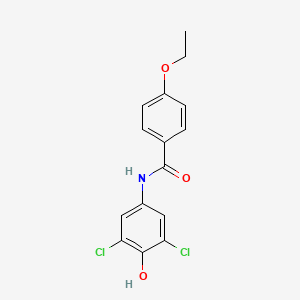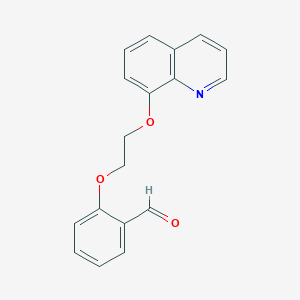
N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide
Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dichloro-4-hydroxyphenyl group attached to a 4-ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzoic acid and 4-ethoxyaniline.
Formation of Amide Bond: The carboxylic acid group of 3,5-dichloro-4-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-ethoxyaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a lead molecule for the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study enzyme kinetics and inhibition.
Industry:
Agriculture: The compound can be explored for its potential as a pesticide or herbicide.
Cosmetics: It may be used in formulations for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine
- 3,5-dichloro-4-hydroxybenzoic acid
- N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide
Comparison:
- N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine: This compound has a quinone imine structure, which makes it more reactive in redox reactions compared to N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide.
- 3,5-dichloro-4-hydroxybenzoic acid: This compound lacks the ethoxybenzamide moiety, making it less lipophilic and potentially less bioavailable.
- N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide: The presence of dimethyl groups instead of an ethoxy group may alter the compound’s binding affinity and specificity towards molecular targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-21-11-5-3-9(4-6-11)15(20)18-10-7-12(16)14(19)13(17)8-10/h3-8,19H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOLVLZVFOXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)
![1-[3-(2-Propoxyphenoxy)propyl]piperidine;hydrochloride](/img/structure/B4403542.png)
![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B4403546.png)
![4-[(3,4-dimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4403549.png)
![4-[(ethylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4403564.png)
![3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403567.png)
![N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclohexanamine;hydrochloride](/img/structure/B4403574.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)

![3,4-dimethyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4403596.png)
![5-(2,3-dichlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4403599.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![3-Ethoxy-4-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4403630.png)
